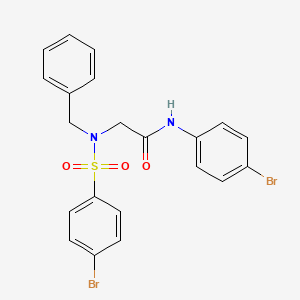![molecular formula C24H25ClN4O4 B11632479 4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide CAS No. 624726-78-9](/img/structure/B11632479.png)
4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a chloro group and a complex side chain containing dimethoxyphenyl, imidazolyl, and propylamino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Side Chain: The side chain can be introduced through a series of reactions involving the formation of intermediate compounds. For example, the dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by the addition of the imidazolyl and propylamino groups through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzamide core with the side chain under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce certain functional groups within the molecule.
Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential therapeutic applications could be explored, including its use as a drug candidate for treating certain diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-pyridylamino)-3-oxoprop-1-en-2-yl]benzamide: Similar structure but with a pyridyl group instead of an imidazolyl group.
4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-piperidinylamino)-3-oxoprop-1-en-2-yl]benzamide: Similar structure but with a piperidinyl group instead of an imidazolyl group.
Uniqueness
The uniqueness of 4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the imidazolyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
624726-78-9 |
|---|---|
Formule moléculaire |
C24H25ClN4O4 |
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H25ClN4O4/c1-32-21-9-4-17(15-22(21)33-2)14-20(28-23(30)18-5-7-19(25)8-6-18)24(31)27-10-3-12-29-13-11-26-16-29/h4-9,11,13-16H,3,10,12H2,1-2H3,(H,27,31)(H,28,30)/b20-14- |
Clé InChI |
BDTKISYXVPBIET-ZHZULCJRSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C(/C(=O)NCCCN2C=CN=C2)\NC(=O)C3=CC=C(C=C3)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632398.png)
![prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632400.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632404.png)

![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11632412.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide](/img/structure/B11632419.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11632427.png)
![4-{[(6-Nitroquinolin-8-yl)oxy]methyl}benzoic acid](/img/structure/B11632452.png)

![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11632471.png)
![(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632478.png)
![3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632487.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11632491.png)
